molecular formula C9H13ClN2O B8654475 Pyridazine, 3-chloro-6-(pentyloxy)- CAS No. 2792-83-8

Pyridazine, 3-chloro-6-(pentyloxy)-

Cat. No.: B8654475
CAS No.: 2792-83-8
M. Wt: 200.66 g/mol
InChI Key: FDNUUZLONGSJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridazine, 3-chloro-6-(pentyloxy)- (C₉H₁₃ClN₂O), is a substituted pyridazine derivative featuring a chlorine atom at position 3 and a pentyloxy group (-O-C₅H₁₁) at position 5. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The chlorine atom enhances electrophilicity, while the alkoxy substituent influences lipophilicity and solubility.

Properties

CAS No.

2792-83-8

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-6-pentoxypyridazine

InChI

InChI=1S/C9H13ClN2O/c1-2-3-4-7-13-9-6-5-8(10)11-12-9/h5-6H,2-4,7H2,1H3

InChI Key

FDNUUZLONGSJRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NN=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: Aryl groups (e.g., 4-methylphenyl) enhance anti-inflammatory activity, while heterocycles (e.g., piperazine) improve enzyme inhibition.
  • Mechanistic Diversity : Chlorine at position 3 is critical for electrophilic interactions with biological targets, while substituents at position 6 dictate selectivity (e.g., antiviral vs. analgesic) .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : Alkoxy substituents (e.g., pentyloxy) are more lipophilic than aryl or heterocyclic groups, which may improve membrane permeability but reduce aqueous solubility. For instance, 3-chloro-6-(4-methylphenyl)pyridazine has moderate solubility due to its planar aryl group, whereas pentyloxy derivatives might require formulation adjustments for bioavailability .
  • Metabolic Stability : Piperazine-containing analogs (e.g., R66703) show prolonged half-lives due to reduced cytochrome P450 metabolism, whereas alkoxy groups may undergo oxidative cleavage, shortening duration of action .

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